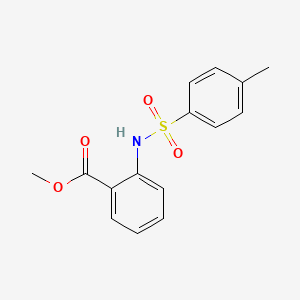

2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[(4-methylphenyl)sulfonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-11-7-9-12(10-8-11)21(18,19)16-14-6-4-3-5-13(14)15(17)20-2/h3-10,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBYWOIWUKQGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353268 | |

| Record name | 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50998-74-8 | |

| Record name | Methyl 2-[[(4-methylphenyl)sulfonyl]amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50998-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester

An In-depth Technical Guide to the

Introduction

2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester, also known as methyl 2-(p-toluenesulfonamido)benzoate, is a sulfonamide derivative of significant interest in medicinal chemistry and organic synthesis.[1] Sulfonamides are a critical class of organic compounds, recognized for their diverse biological activities, including serving as inhibitors for enzymes like methionine aminopeptidase-2 (MetAP2), and acting as key intermediates in the development of cancer therapies.[1] The structural backbone of this molecule, featuring a tosyl group attached to an anthranilate core, provides a versatile scaffold for further chemical modification.

This guide presents a comprehensive overview of the synthesis, purification, and characterization of this compound. It is designed for researchers and professionals in drug development, offering not just a procedural outline but also the underlying chemical principles and rationale that govern the synthetic strategy.

Synthetic Strategy and Core Principles

The most direct and efficient method for preparing the title compound is through the nucleophilic substitution reaction between methyl 2-aminobenzoate (methyl anthranilate) and 4-toluenesulfonyl chloride (tosyl chloride).[1]

Reaction Causality:

The core of this synthesis lies in the nucleophilicity of the primary amine group (-NH₂) on the methyl anthranilate ring and the electrophilicity of the sulfur atom in the tosyl chloride (-SO₂Cl).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methyl anthranilate initiates a nucleophilic attack on the electron-deficient sulfur atom of tosyl chloride.

-

Leaving Group Departure: This attack forms a transient intermediate, which subsequently collapses with the departure of the chloride ion (Cl⁻), an excellent leaving group.

-

Acid Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the starting amine (which would render it non-nucleophilic) and to drive the reaction equilibrium towards the product, a base such as triethylamine (Et₃N) is essential. The base neutralizes the HCl, forming triethylammonium chloride.

The overall transformation is a classic example of sulfonamide bond formation, a robust and widely utilized reaction in organic synthesis.

Reaction Mechanism Diagram

The following diagram illustrates the step-by-step molecular mechanism.

Caption: Figure 1: Reaction Mechanism

Experimental Protocol

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis and purification of the target compound.[1]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Notes |

| Methyl 2-aminobenzoate | C₈H₉NO₂ | 151.16 | 5 mmol (0.756 g) | Starting material |

| 4-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 6 mmol (1.144 g) | Acylating agent |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | q.s. | Base, to maintain pH 7-8 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 10 mL | Reaction solvent |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | As needed | Extraction solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |

| Ethanol (EtOH) | C₂H₆O | 46.07 | As needed | Recrystallization solvent |

| n-Hexane | C₆H₁₄ | 86.18 | As needed | For crystal growth |

| Water (H₂O) | H₂O | 18.02 | As needed | For workup |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-aminobenzoate (5 mmol) in tetrahydrofuran (10 mL).

-

pH Adjustment: Add triethylamine dropwise to the solution until the pH is maintained between 7 and 8. This step is crucial to neutralize the in-situ generated HCl.

-

Addition of Tosyl Chloride: Add 4-toluenesulfonyl chloride (6 mmol) to the solution. The tosyl chloride may initially be a suspension.

-

Reflux: Heat the reaction mixture to reflux. Continue refluxing with vigorous stirring until all the 4-toluenesulfonyl chloride has been consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the tetrahydrofuran solvent under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Add water (20 mL) to the resulting residue. This step dissolves the triethylammonium chloride salt and any other water-soluble impurities.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (e.g., 3 x 20 mL). The organic product will preferentially dissolve in the dichloromethane layer.

-

Drying: Combine the organic layers and dry them over anhydrous sodium sulfate. This removes trace amounts of water from the organic phase.

-

Final Solvent Evaporation: Filter off the sodium sulfate and remove the dichloromethane under reduced pressure to yield the crude solid product.

Purification

-

Recrystallization: Further purification is effectively achieved by recrystallization from ethanol.[1] Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. A reported yield for this procedure is 83.7%.[1]

-

Crystal Growth (for X-ray analysis): Single crystals suitable for X-ray crystallography can be obtained by the slow diffusion of n-hexane into an ethanol solution of the purified compound.[1]

Characterization

The identity and purity of the final product, this compound (C₁₅H₁₅NO₄S, M.W. 305.35 g/mol ), should be confirmed.[][3]

-

Melting Point: 115-116°C[]

-

Spectroscopy: Analysis by NMR (¹H, ¹³C) and IR spectroscopy should be performed to confirm the molecular structure.

-

X-ray Crystallography: Confirms the three-dimensional structure and reveals details such as an intramolecular N—H⋯O hydrogen bond.[1]

Experimental Workflow Diagram

The following diagram provides a high-level overview of the entire experimental process.

Caption: Figure 2: Experimental Workflow

Conclusion

The synthesis of this compound via the tosylation of methyl anthranilate is a robust and high-yielding procedure. The causality of the reaction is well-understood, relying on the fundamental principles of nucleophilic substitution at a sulfonyl group. Careful execution of the workup and purification steps, particularly recrystallization, is key to obtaining a high-purity product. This guide provides the necessary detail for researchers to confidently replicate this synthesis and utilize the product as a valuable intermediate in further discovery efforts.

References

-

Title: Methyl 2-(p-toluenesulfonamido)benzoate Source: National Center for Biotechnology Information (NCBI), PubMed Central URL: [Link]

- Source: Google Patents (CN103755603A)

Sources

A Technical Guide to the Physicochemical Properties of Methyl 2-(tosylamino)benzoate

Introduction and Strategic Importance

Methyl 2-(tosylamino)benzoate, also known as methyl 2-(p-toluenesulfonamido)benzoate, is a sulfonamide derivative of methyl anthranilate. Its molecular structure features a methyl ester and a tosyl-protected amine on a benzene ring, making it a strategically important and versatile intermediate in modern organic synthesis. The tosyl group (p-toluenesulfonyl) serves as a robust protecting group for the amine, which is stable to a wide range of reaction conditions. More importantly, the electron-withdrawing nature of the tosyl group significantly increases the acidity of the N-H proton, facilitating N-alkylation and N-arylation reactions. This property, combined with the reactivity of the methyl ester, makes the compound a valuable precursor for the synthesis of complex nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and bioactive molecules. This guide provides a comprehensive overview of its core properties, synthesis, and chemical behavior for professionals in research and drug development.

Physicochemical and Crystallographic Properties

The fundamental physical and structural properties of Methyl 2-(tosylamino)benzoate are critical for its handling, reaction setup, and purification. The compound exists as a stable crystalline solid at room temperature. Detailed crystallographic analysis has been performed, confirming its molecular conformation.[1]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₄S | [1] |

| Molecular Weight | 305.34 g/mol | [1] |

| Physical Appearance | Crystalline solid | [1] |

| Melting Point | Data not widely published; expected to be a solid with a defined melting point. N-Methyl-p-toluenesulfonamide, a related compound, melts at 76-79 °C. | N/A |

| Solubility | Poorly soluble in water; soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. The related methyl p-toluenesulfonate is soluble in ether and benzene.[2] | N/A |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

The molecular structure is stabilized by an intramolecular hydrogen bond between the N-H group and the carbonyl oxygen of the ester, forming a six-membered ring motif (S(6) graph-set).[1] This interaction influences the molecule's conformation, with the two benzene rings being nearly orthogonal to each other (dihedral angle of 84.36°).[1]

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for validating the synthesis and purity of Methyl 2-(tosylamino)benzoate. The following data represent the expected spectroscopic signatures for the compound based on its structure.

| Spectroscopy | Expected Signature |

| ¹H NMR | δ ~10.5-11.0 ppm (s, 1H): Acidic N-H proton of the sulfonamide. δ ~7.8-8.0 ppm (d, 2H): Aromatic protons on the tosyl ring ortho to the sulfonyl group. δ ~7.2-7.8 ppm (m, 6H): Overlapping signals from the four protons of the benzoate ring and the two protons on the tosyl ring meta to the sulfonyl group. δ ~3.8-3.9 ppm (s, 3H): Methyl ester (-OCH₃) protons. δ ~2.4 ppm (s, 3H): Methyl (-CH₃) protons of the tosyl group. |

| ¹³C NMR | δ ~168 ppm: Carbonyl carbon of the ester. δ ~144 ppm: Aromatic carbon of the tosyl ring attached to the sulfonyl group. δ ~140 ppm: Aromatic carbon of the benzoate ring attached to the nitrogen. δ ~115-135 ppm: Region for the remaining 10 aromatic carbons. δ ~52 ppm: Methyl ester carbon (-OCH₃). δ ~21 ppm: Methyl carbon of the tosyl group. |

| IR (cm⁻¹) | ~3250 cm⁻¹: N-H stretching vibration. ~1700 cm⁻¹: C=O stretching of the ester. ~1340 & ~1160 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonyl group. ~1600 & ~1480 cm⁻¹: C=C stretching of the aromatic rings. |

| Mass Spec (EI) | m/z 305: Molecular ion (M⁺). m/z 274: [M - OCH₃]⁺, loss of the methoxy group. m/z 155: [CH₃C₆H₄SO₂]⁺, the tosyl cation. m/z 150: [M - CH₃C₆H₄SO₂H]⁺, loss of p-toluenesulfonic acid. m/z 91: [C₇H₇]⁺, the tropylium cation from the tosyl group. |

Synthesis and Experimental Protocol

The most direct and common synthesis of Methyl 2-(tosylamino)benzoate is the reaction between commercially available methyl 2-aminobenzoate (methyl anthranilate) and 4-methylbenzenesulfonyl chloride (tosyl chloride).[1]

Reaction Mechanism and Rationale

The synthesis is a nucleophilic acyl substitution where the amino group of methyl anthranilate attacks the electrophilic sulfur atom of tosyl chloride. The reaction requires a base, typically pyridine or triethylamine, which serves two critical functions:

-

Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.

-

Catalyst (in the case of pyridine): It can form a highly reactive sulfonylpyridinium salt intermediate, which is then attacked by the amine.

The choice of solvent is typically an aprotic solvent like dichloromethane (DCM) or pyridine itself if used in excess.

Step-by-Step Experimental Protocol

Materials:

-

Methyl 2-aminobenzoate

-

4-Methylbenzenesulfonyl chloride (Tosyl Chloride, TsCl)

-

Pyridine (anhydrous) or Triethylamine (TEA)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric Acid (1 M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol or Ethyl Acetate/Hexane for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve methyl 2-aminobenzoate (1.0 eq.) in anhydrous DCM. Add pyridine or TEA (1.5 eq.).

-

Addition of Tosyl Chloride: Cool the solution to 0 °C in an ice bath. Add tosyl chloride (1.1 eq.) portion-wise over 15 minutes, ensuring the temperature does not rise significantly. Causality Note: The reaction is exothermic; slow addition prevents side reactions and ensures controlled conversion.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup and Extraction: Quench the reaction by adding 1 M HCl to neutralize excess pyridine/TEA. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine. Causality Note: The acid wash removes the amine base, the bicarbonate wash removes any residual acid, and the brine wash removes bulk water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield pure Methyl 2-(tosylamino)benzoate.

Synthesis and Purification Workflow

Caption: Key reactivity pathways of the title compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves. [3]* Inhalation: Avoid inhaling dust or powder. May cause respiratory irritation. [3]* Skin Contact: May cause skin irritation. In case of contact, wash thoroughly with soap and water. [3]* Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes. [3]* Ingestion: Assumed to be harmful if swallowed, similar to related benzoates. [4]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

Carneiro, P. F. F., de Simone, C. A., da Silva, A. C., Goulart, M. O. F., & Ferreira, V. F. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 842–846. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

Zhang, X.-L., Li, G.-W., & Zhu, H.-L. (2010). Methyl 2-(p-toluenesulfonamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o346. [Link]

-

Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

-

CPAchem. (2023). Safety data sheet: Methyl benzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

Králová, P., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Scientific Reports, 11(1), 4976. [Link]

-

PubChem. (n.d.). Methyl p-toluenesulfonate. Retrieved from [Link]

-

Rapińska, A., et al. (2007). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. ARKIVOC, 2008(4), 108-126. [Link]

-

SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Lin, Y.-S., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 903. [Link]

-

Farooq, S., & Ngaini, Z. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Current Organocatalysis, 8(2), 147-156. [Link]

-

Wuts, P. G. M., & Gu, R. L. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(30), 5345-5348. [Link]

-

Brown, W. P. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

-

D'hooge, B., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2516. [Link]

- Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

-

Piccialli, V. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Molbank, 2022(2), M1349. [Link]

-

Wang, Y., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Journal of Chemical and Pharmaceutical Research, 10(7), 127-133. [Link]

-

Rapińska, A., et al. (2007). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. ARKIVOC. [Link]

-

Amanote Research. (n.d.). (PDF) Methyl-2-Formyl Benzoate: A Review of Synthesis and. Retrieved from [Link]

-

Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-10. [Link]

Sources

A Technical Guide to the Crystal Structure Analysis of 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis, characterization, and single-crystal X-ray diffraction analysis of 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester (C₁₅H₁₅NO₄S). This compound, derived from the condensation of methyl 2-aminobenzoate and 4-methylbenzenesulfonyl chloride, is of interest in medicinal chemistry due to its sulfonamide and anthranilate moieties.[1] This document details the experimental protocols, from synthesis and crystallization to spectroscopic confirmation and final crystallographic analysis. The core of this guide is an in-depth discussion of the molecular geometry, intramolecular hydrogen bonding, and supramolecular architecture. The analysis reveals a monoclinic crystal system stabilized by an intramolecular N—H⋯O hydrogen bond, which generates a distinct S(6) graph-set motif.[1] The insights derived from this structural analysis are crucial for understanding the compound's physicochemical properties and for guiding future drug design and development efforts.

Introduction: The Scientific Imperative

In the landscape of modern drug discovery, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is a fundamental prerequisite for rational drug design.[2] The conformation of a molecule and the non-covalent interactions it forms dictate its ability to bind to a biological target, its solubility, and its stability. Single-crystal X-ray diffraction stands as the definitive method for elucidating this atomic-level detail.[3][4]

The target of this guide, this compound, incorporates two key pharmacophores: the sulfonamide group, a cornerstone of numerous antibacterial, diuretic, and hypoglycemic agents, and the methyl anthranilate scaffold, a precursor in the synthesis of various bioactive compounds.[1][5] The covalent linkage of these two moieties creates a molecule with a specific conformational preference and hydrogen bonding potential that can only be fully appreciated through crystallographic analysis. This guide serves to detail the journey from chemical synthesis to the intricate details of its crystal structure.

Synthesis and Crystallization: From Powder to Perfect Crystal

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.[3] The quality of the crystal—its size, clarity, and lack of defects—is the single most important factor determining the quality of the diffraction data.[2][6]

Synthesis Protocol

The title compound was prepared via a straightforward condensation reaction.[1] The choice of reactants, methyl 2-aminobenzoate and 4-methylbenzenesulfonyl chloride, provides an efficient route to the desired N-acylated product.

Step-by-Step Synthesis:

-

Reactant Preparation: Dissolve methyl 2-aminobenzoate in an appropriate solvent (e.g., dichloromethane).

-

Base Addition: Add a base, such as triethylamine, to the solution to act as a proton scavenger for the HCl generated during the reaction.[7]

-

Acylation: Slowly add 4-methylbenzenesulfonyl chloride to the stirred solution at a reduced temperature (e.g., using an ice bath) to control the exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for a sufficient duration (e.g., 1-2 hours) to ensure complete reaction.

-

Workup: Quench the reaction with water and perform a liquid-liquid extraction using dichloromethane. The organic layer is then washed sequentially with dilute acid (e.g., HCl) and a basic solution (e.g., NaHCO₃) to remove unreacted starting materials and byproducts.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[1]

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified compound.[1]

Single Crystal Growth: The Art of Patience

Growing crystals suitable for X-ray diffraction requires creating a state of supersaturation from which a single, ordered lattice can nucleate and grow slowly.[3] For the title compound, a diffusion method proved effective.

Protocol for Crystal Growth:

-

Solution Preparation: Prepare a saturated solution of the purified compound in a good solvent, such as ethanol.

-

Layering: Carefully layer a less-polar "anti-solvent," such as n-hexane, on top of the ethanol solution. This is done slowly to avoid immediate precipitation.

-

Diffusion: Seal the container and allow it to stand undisturbed. Over time, the n-hexane will slowly diffuse into the ethanol solution, reducing the solubility of the compound and inducing slow crystallization at the interface.

-

Harvesting: After several days, well-formed single crystals suitable for X-ray analysis can be harvested.[1] The ideal size for a crystal is typically in the range of 0.1 to 0.5 mm.[3]

Spectroscopic Confirmation

Before proceeding with the time-intensive process of X-ray diffraction, it is crucial to confirm the identity and purity of the synthesized compound using complementary spectroscopic techniques.[8][9]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for identifying the presence of key functional groups.[10] For the title compound, one would expect to observe characteristic vibrational bands for the N-H bond, the C=O of the ester, and the S=O stretches of the sulfonyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the overall molecular framework.[10] The number of signals, their chemical shifts, and their coupling patterns must be consistent with the structure of this compound.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[2][4]

Experimental Workflow

The process involves mounting a suitable crystal, collecting diffraction data, solving the structure, and refining the model.[11]

Caption: High-level workflow for single-crystal X-ray analysis.

Data Collection and Refinement

A suitable single crystal was mounted on a diffractometer. The crystal is kept at a constant temperature (e.g., 295 K) while being irradiated with monochromatic X-rays (e.g., Mo Kα radiation).[1] As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams. This data is then used to solve and refine the crystal structure using specialized software like SHELXTL.[1]

Table 1: Crystal Data and Structure Refinement Summary [1]

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅NO₄S |

| Formula Weight | 305.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.0129 (13) |

| b (Å) | 8.3593 (7) |

| c (Å) | 11.9664 (11) |

| β (°) | 96.854 (2) |

| Volume (ų) | 1491.0 (2) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Reflections Collected | 7663 |

| Independent Reflections | 2639 |

| R(int) | 0.024 |

| Final R indices [I>2σ(I)] | R₁ = 0.036, wR₂ = 0.102 |

| Goodness-of-fit (S) | 1.04 |

Structural Analysis: From Data to Insight

The refined crystallographic data provides a wealth of information about the molecule's structure at both the molecular and supramolecular levels.

Molecular Conformation

The analysis of the crystal structure reveals the precise conformation adopted by the molecule in the solid state. A key feature is the relative orientation of the two benzene rings. The dihedral angle between the plane of the methyl benzoate ring and the toluene ring is a significant 84.36 (6)°.[1] This near-perpendicular arrangement minimizes steric hindrance between the two aromatic systems.

Perhaps the most crucial feature of the molecular structure is the presence of a strong intramolecular hydrogen bond . The amine hydrogen (N—H) acts as a donor, and the carbonyl oxygen of the methyl ester group acts as an acceptor.[1] This interaction creates a six-membered ring, which is described by the graph-set notation S(6).[1] This hydrogen bond plays a critical role in locking the conformation of the molecule, restricting the rotation around the N—C(aromatic) bond.

Caption: Diagram of the S(6) intramolecular hydrogen bond motif.

Supramolecular Assembly

While the intramolecular hydrogen bond defines the molecular conformation, the crystal packing is determined by weaker intermolecular forces. In the crystal lattice of this compound, the molecules are primarily organized through van der Waals interactions. The specific packing arrangement is influenced by the shape of the molecule, leading to an efficiently packed structure in the monoclinic space group P2₁/c. The absence of strong intermolecular hydrogen bonds (like N-H···O=S) suggests that the intramolecular interaction is significantly more favorable, satisfying the primary hydrogen bond donor and acceptor sites within the molecule itself.

Conclusion and Implications

The crystal structure analysis of this compound provides definitive insights into its solid-state conformation and stabilization. The structure is dominated by a near-orthogonal arrangement of its two aromatic rings and a robust intramolecular N—H⋯O hydrogen bond that forms a planar S(6) ring motif.[1] This internal hydrogen bond is a key structural determinant, pre-organizing the molecule into a rigid conformation.

For drug development professionals, this information is invaluable. The fixed conformation reduces the entropic penalty upon binding to a target protein. Furthermore, understanding that the primary hydrogen bond donor and acceptor are internally satisfied informs strategies for designing analogs with improved solubility or different binding properties, for instance, by modifying functional groups to encourage intermolecular interactions. This detailed structural knowledge forms a solid foundation for future computational studies, structure-activity relationship (SAR) analyses, and the rational design of new therapeutic agents based on this sulfonamide-anthranilate scaffold.

References

-

Arshad, M. N., Khan, I. U., Shafiq, Z., et al. (2009). Methyl 2-(p-toluenesulfonamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o346. Available at: [Link]

-

Oreate AI Blog. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Available at: [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Available at: [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction. In Crystallography Class Notes. Available at: [Link]

-

Abed, A. Q., AbdulAemah, M. A., & Hussein, S. F. (2022). Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). International Journal of Pharmaceutical and Bio-Medical Science, 2(3), 1-10. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of (i) methyl (2-ethoxyacetamido)benzoate. Available at: [Link]

-

Farooq, S., & Ngaini, Z. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Chemistry & Chemical Technology, 15(3), 321-331. Available at: [Link]

-

SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Available at: [Link]

-

University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Home Page. Available at: [Link]

-

International Union of Crystallography (IUCr). (n.d.). Acta Crystallographica. Available at: [Link]

Sources

- 1. Methyl 2-(p-toluenesulfonamido)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 4. serc.carleton.edu [serc.carleton.edu]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. prepchem.com [prepchem.com]

- 8. cmro.in [cmro.in]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

An In-Depth Technical Guide to Methyl 2-[(4-methylphenyl)sulfonylamino]benzoate (CAS 50998-74-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 2-[(4-methylphenyl)sulfonylamino]benzoate, a molecule of significant interest within the landscape of contemporary chemical and pharmaceutical research. This document delves into its fundamental chemical identity, synthesis methodologies, and potential applications, offering a scientifically grounded resource for professionals in drug discovery and development.

Core Chemical Identity

-

IUPAC Name: methyl 2-[(4-methylphenyl)sulfonylamino]benzoate

-

CAS Number: 50998-74-8

-

Molecular Formula: C₁₅H₁₅NO₄S

-

Molecular Weight: 305.35 g/mol

-

Synonyms: 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester, Methyl 2-(p-toluenesulfonamido)benzoate, N-(Tosyl)anthranilic acid methyl ester

Table 1: Physicochemical Properties

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Not available |

Synthesis and Manufacturing

The synthesis of Methyl 2-[(4-methylphenyl)sulfonylamino]benzoate typically involves the reaction of methyl anthranilate with p-toluenesulfonyl chloride. This reaction is a classic example of a sulfonamide formation, a cornerstone of medicinal chemistry.

Synthetic Pathway: A Mechanistic Perspective

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in methyl anthranilate acts as a nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

An In-depth Technical Guide to the N-Tosylation of Methyl Anthranilate

This guide provides a comprehensive examination of the N-tosylation of methyl anthranilate, a foundational reaction in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanism, provides a field-proven experimental protocol, and explains the critical causality behind each procedural step. Our focus is on delivering a self-validating system of knowledge, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the Tosyl Group in Amine Chemistry

The introduction of a p-toluenesulfonyl (tosyl) group to an amine is a cornerstone transformation in modern organic chemistry.[1] This process, known as N-tosylation, converts a primary or secondary amine into a sulfonamide. Sulfonamides are vital intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2] The tosyl group serves two primary functions:

-

As a Protecting Group: It deactivates the amine's nucleophilicity, preventing it from participating in subsequent reactions. This protection is robust yet can be removed under specific conditions.[1][2][3]

-

As an Activating Group: By withdrawing electron density, the tosyl group can alter the acidity of adjacent protons, enabling further functionalization.

The N-tosylation of methyl anthranilate is an exemplary case, transforming a simple aromatic amine into a versatile synthetic building block. This guide will elucidate the mechanism of this reaction with p-toluenesulfonyl chloride (TsCl), providing the technical depth required for successful and reproducible execution.

The Core Reaction Mechanism: A Stepwise Analysis

The N-tosylation of an amine with a sulfonyl chloride, such as TsCl, is a classic example of nucleophilic acyl substitution, though on a sulfur center rather than a carbonyl carbon. The reaction is typically conducted under Schotten-Baumann conditions , which utilize a base to neutralize the acidic byproduct, thereby driving the reaction to completion.[4][5][6]

The mechanism proceeds through three critical stages:

Step 1: Nucleophilic Attack on the Electrophilic Sulfur Center The reaction is initiated by the lone pair of electrons on the nitrogen atom of methyl anthranilate's amino group. This amine acts as the nucleophile. The target is the sulfur atom in p-toluenesulfonyl chloride, which is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to it.[7] The nucleophilic nitrogen attacks the sulfur atom, leading to the formation of a transient tetrahedral intermediate.[4][8][9]

Step 2: The Indispensable Role of the Base The formation of the N-S bond is accompanied by the generation of one equivalent of hydrochloric acid (HCl).[6] In the absence of a base, this newly formed acid would protonate the starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic, effectively quenching the reaction and drastically reducing the yield.[5]

The added base (commonly an organic amine like pyridine or triethylamine, or an aqueous base like NaOH) serves to neutralize the HCl as it is formed.[4][10][11] This ensures a continuous supply of the free, nucleophilic amine to react with the tosyl chloride. The base also facilitates the deprotonation of the positively charged nitrogen in the tetrahedral intermediate, stabilizing it.[9]

Step 3: Collapse of the Intermediate and Product Formation The tetrahedral intermediate is unstable and rapidly collapses. The chloride ion, being an excellent leaving group, is expelled. This step re-establishes the sulfonyl group and results in the final, stable N-tosylated product, N-(2-(methoxycarbonyl)phenyl)-4-methylbenzenesulfonamide.

Mechanistic Diagram

The following diagram illustrates the electron flow and key intermediates in the N-tosylation of methyl anthranilate.

Caption: Reaction mechanism for the N-tosylation of methyl anthranilate.

A Validated Experimental Protocol

This protocol is designed as a self-validating system, where the rationale behind each step ensures a high probability of success and purity. It is based on established procedures for the tosylation of anilines.[10]

Data Presentation: Stoichiometry Table

For a reaction starting with 5.0 mmol of methyl anthranilate:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |

| Methyl Anthranilate | C₈H₉NO₂ | 151.16[12] | 5.0 | 1.0 |

| p-Tosyl Chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 5.5 | 1.1 |

| Pyridine | C₅H₅N | 79.10 | 15.0 | 3.0 |

Materials and Reagents

-

Methyl Anthranilate (C₈H₉NO₂)

-

p-Toluenesulfonyl chloride (TsCl, C₇H₇ClO₂S)

-

Pyridine (C₅H₅N), anhydrous

-

Dichloromethane (DCM, CH₂Cl₂), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl anthranilate (1.0 eq) in anhydrous dichloromethane (approx. 30 mL).

-

Causality: DCM is an excellent solvent for both reactants and is inert under these conditions. Anhydrous conditions prevent premature hydrolysis of TsCl.

-

-

Base Addition and Cooling: Add pyridine (3.0 eq) to the solution. Cool the flask in an ice-water bath to 0 °C with stirring.

-

Causality: The reaction is exothermic; cooling prevents runaway reactions and the formation of potential side products. Pyridine acts as the base to neutralize the HCl byproduct.[10] Using a slight excess ensures complete neutralization.

-

-

Addition of Tosyl Chloride: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM (approx. 10 mL). Add this solution dropwise to the stirred, cooled amine solution over 15-20 minutes.

-

Causality: Slow, portion-wise addition of the electrophile maintains a low concentration, ensuring controlled reaction and minimizing potential side reactions such as di-tosylation, where the sulfonamide nitrogen is further tosylated.[10] A slight excess of TsCl ensures the complete consumption of the starting amine.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting methyl anthranilate spot is consumed.

-

Causality: TLC provides a direct visual confirmation that the starting material has been converted to the more non-polar product, indicating reaction completion.

-

-

Aqueous Workup (Quenching & Extraction): Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with an additional 50 mL of DCM.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL). Causality: This acidic wash protonates the excess pyridine, forming a water-soluble pyridinium salt that is removed into the aqueous layer.

-

Wash with deionized water (1 x 50 mL).

-

Wash with saturated NaHCO₃ solution (1 x 50 mL). Causality: This basic wash neutralizes any remaining acidic species, including any p-toluenesulfonic acid formed from the hydrolysis of excess TsCl.

-

Wash with brine (1 x 50 mL). Causality: The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Isolation of Crude Product: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-tosyl methyl anthranilate, which is often an off-white or pale yellow solid.[10]

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure product.

-

Causality: Recrystallization is an effective method for purifying solid compounds, removing any remaining soluble impurities.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis and purification.

Conclusion

The N-tosylation of methyl anthranilate is a robust and reliable synthetic transformation governed by the principles of nucleophilic substitution. A thorough understanding of the mechanism, particularly the critical role of the base in neutralizing the acid byproduct, is paramount for success. The provided protocol, which emphasizes controlled addition and a systematic workup procedure, offers a trustworthy method for obtaining the desired sulfonamide in high purity. This guide serves as a practical resource for researchers, enabling them to confidently apply this essential reaction in their synthetic endeavors.

References

- Schotten–Baumann reaction - Grokipedia. (n.d.).

- Chemistry Schotten Baumann Reaction - SATHEE. (n.d.).

- Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.).

- What is TsCl in Organic Chemistry? A Comprehensive Guide. (2023, August 8).

- Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. (2020, January 16). ResearchGate.

- Schotten-Baumann reaction - chemeurope.com. (n.d.).

- Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (2023, August 23).

- What is the role and mechanism of action of tosyl chloride in organic synthesis?. (2012, February 2). ResearchGate.

- Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020, October 28). MDPI.

- Tosyl chloride: Application, Preparation - ChemicalBook. (n.d.).

- Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.).

- Why does TsCl drive this reaction? : r/OrganicChemistry - Reddit. (2023, May 11).

- Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10).

- Vibronic Spectroscopy of Methyl Anthranilate and its Water Complex: Hydrogen Atom Dislocation in the Excited State. (2019, September 9).

- p. 943 - Organic Syntheses Procedure. (n.d.).

- Methyl anthranilate(134-20-3) 1H NMR spectrum - ChemicalBook. (n.d.).

- p-Toluenesulfonamides - Organic Chemistry Portal. (n.d.).

- Tosyl group - Wikipedia. (n.d.).

- Synthetic applications of p-toluenesulfonyl chloride: A recent update - OUCI. (n.d.).

- Synthetic applications of p-toluenesulfonyl chloride: A recent update - SVKM IOP. (2023, May 24).

- Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem. (n.d.).

- Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis - PMC - NIH. (n.d.).

- The synthesis and characterization of N-tosyl halodihydroconduramines from corresponding mono-epoxy derivative - Arkivoc. (n.d.).

- (PDF) N Tosyl Imines - ResearchGate. (2025, August 7).

- Methyl anthranilate synthesis - ChemicalBook. (n.d.).

- Application Notes and Protocols for the Synthesis of Methyl N-methylanthranilate - Benchchem. (n.d.).

- Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate - Aidic. (n.d.).

- How to make Grape Flavoring (methyl anthranilate) - YouTube. (2015, March 30).

- Methyl anthranilate - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- CN101948400A - Preparation method of methyl anthranilate - Google Patents. (n.d.).

- Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism | Request PDF - ResearchGate. (2025, August 10).

- Preparation of mesylates and tosylates (video) - Khan Academy. (n.d.).

- Methyl Anthranilate Synthesis Study | PDF | Ester - Scribd. (n.d.).

Sources

- 1. Tosyl group - Wikipedia [en.wikipedia.org]

- 2. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]

- 3. p-Toluenesulfonamides [organic-chemistry.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. Schotten-Baumann_reaction [chemeurope.com]

- 7. Khan Academy [khanacademy.org]

- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 9. chemistnotes.com [chemistnotes.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Methyl anthranilate [webbook.nist.gov]

The Tosyl Group in Amino Acid Protection: A Senior Application Scientist's In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Role of a Classic Protecting Group

In the intricate world of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired outcomes. Among the arsenal of chemical shields available to the modern scientist, the p-toluenesulfonyl (tosyl, Ts) group holds a significant, albeit historically nuanced, position. While contemporary peptide synthesis is largely dominated by the more labile Boc and Fmoc strategies, the tosyl group's remarkable stability and unique chemical properties ensure its continued relevance in specific applications where robust protection is non-negotiable.

This guide provides a comprehensive technical overview of the tosyl group's role in amino acid protection. We will delve into the fundamental chemistry of tosylation and deprotection, present detailed, field-proven experimental protocols, and offer a critical comparison with other common protecting groups. Our focus will be on not just the "how," but the "why"—elucidating the causality behind experimental choices to empower researchers with a deeper understanding of this powerful synthetic tool.

The Chemical Foundation of Tosyl Protection

The tosyl group, derived from p-toluenesulfonic acid, is a sulfonyl functional group with the chemical formula -SO₂-C₆H₄-CH₃.[1] When reacted with the primary amino group of an amino acid, it forms a highly stable N-sulfonamide linkage.[1] This stability is the cornerstone of its utility as a protecting group.

Several key features of the tosyl group contribute to its effectiveness:

-

Electron-Withdrawing Nature: The sulfonyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the protected nitrogen atom. This prevents unwanted side reactions at the amino terminus during subsequent synthetic steps.

-

Steric Hindrance: The bulky aromatic ring of the tosyl group provides steric protection, further shielding the amino group from chemical attack.

-

Crystallinity: N-tosylated amino acids are often crystalline solids, which facilitates their purification and handling.[2]

The inherent stability of the N-tosyl bond is a double-edged sword. While it provides exceptional protection, it also necessitates harsh conditions for its removal, a critical factor that will be discussed in detail.

The Art of Tosylation: Protecting the Amino Group

The introduction of the tosyl group onto an amino acid is a straightforward nucleophilic substitution reaction, typically employing p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Causality Behind Experimental Choices in Tosylation:

-

Choice of Base: An appropriate base is crucial to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amino acid's amino group, enhancing its nucleophilicity. Common choices include sodium hydroxide, sodium carbonate, or tertiary amines like triethylamine or pyridine. The selection of the base can influence the reaction rate and the potential for side reactions. For instance, using an aqueous base like NaOH under Schotten-Baumann conditions is a classic and effective method.

-

Solvent System: The choice of solvent depends on the solubility of the amino acid and the reaction conditions. A biphasic system (e.g., water/diethyl ether) or a polar aprotic solvent (e.g., acetonitrile) is often employed.

-

Reaction Temperature: The reaction is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol: N-Tosylation of Glycine

This protocol provides a detailed, step-by-step methodology for the N-tosylation of glycine, a representative amino acid.

Materials:

-

Glycine

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated and dilute

-

Distilled water

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Separatory funnel

-

Büchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Dissolution of Glycine: In a 250 mL beaker, dissolve 7.5 g (0.1 mol) of glycine in 100 mL of 1 M sodium hydroxide solution. Cool the solution to 10-15°C in an ice bath.

-

Addition of Tosyl Chloride: In a separate flask, dissolve 21 g (0.11 mol) of p-toluenesulfonyl chloride in 50 mL of diethyl ether.

-

Reaction: While vigorously stirring the glycine solution, add the tosyl chloride solution in small portions over 30 minutes. Simultaneously, add 2 M sodium hydroxide solution dropwise to maintain the pH of the aqueous layer between 9 and 10.

-

Reaction Completion: After the addition is complete, continue stirring at room temperature for 2 hours. Monitor the pH and add NaOH as needed to keep it alkaline.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the aqueous layer and wash it twice with 50 mL portions of diethyl ether to remove any unreacted tosyl chloride.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify it to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of N-tosylglycine will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the washings are free of chloride ions (test with silver nitrate solution).

-

Drying: Dry the N-tosylglycine in a desiccator over anhydrous calcium chloride or in a vacuum oven at 60-70°C.

Expected Yield: 80-90%

Self-Validation: The melting point of the synthesized N-tosylglycine can be compared with the literature value (147-149°C) to assess its purity. Further characterization can be performed using techniques like NMR and IR spectroscopy.

Tosylation Workflow Diagram

Caption: Workflow for the synthesis of N-Tosylglycine.

The Challenge of Deprotection: Reclaiming the Amino Group

The exceptional stability of the N-tosyl bond necessitates forceful conditions for its cleavage. This is the primary drawback of the tosyl protecting group and a critical consideration in synthetic planning. The two main strategies for deprotection are reductive cleavage and strongly acidic conditions.

Reductive Deprotection: Sodium in Liquid Ammonia

The classic and one of the most effective methods for cleaving the N-tosyl group is reduction with sodium in liquid ammonia. This method is highly efficient but requires specialized equipment and careful handling of hazardous materials.

Causality Behind Experimental Choices:

-

Sodium in Liquid Ammonia: This combination generates solvated electrons, which are powerful reducing agents capable of cleaving the strong sulfur-nitrogen bond.

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as any moisture will react with the sodium metal.

-

Low Temperature: The use of liquid ammonia necessitates maintaining a very low temperature (-78°C or -33°C).

Experimental Protocol: Reductive Deprotection of N-Tosylglycine

Materials:

-

N-Tosylglycine

-

Anhydrous liquid ammonia

-

Sodium metal

-

Anhydrous ethanol or ammonium chloride (for quenching)

-

Dry ice/acetone condenser

-

Three-necked round-bottom flask

-

Stirring apparatus

Procedure:

-

Setup: Assemble a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet for ammonia, and a stopper. Ensure all glassware is thoroughly dried.

-

Condensing Ammonia: Cool the flask to -78°C using a dry ice/acetone bath and condense approximately 100 mL of anhydrous liquid ammonia into the flask.

-

Dissolution: Add 5.0 g (0.022 mol) of N-tosylglycine to the liquid ammonia with stirring.

-

Addition of Sodium: Carefully add small, freshly cut pieces of sodium metal (approximately 1.5 g, 0.065 mol) to the stirred solution until a persistent deep blue color is observed for at least 30 minutes.

-

Quenching: Quench the reaction by the cautious addition of anhydrous ethanol or ammonium chloride until the blue color disappears.

-

Evaporation of Ammonia: Remove the cooling bath and allow the ammonia to evaporate in a well-ventilated fume hood.

-

Work-up: To the remaining residue, add 50 mL of water and extract the aqueous solution with diethyl ether to remove non-polar byproducts.

-

Isolation: The aqueous solution containing glycine can be further purified by ion-exchange chromatography or by precipitation at its isoelectric point.

Self-Validation: The identity and purity of the resulting glycine can be confirmed by comparing its spectroscopic data (NMR) and physical properties (e.g., melting point) with an authentic sample.

Acidic Deprotection: Hydrogen Bromide in Acetic Acid

An alternative to reductive cleavage is the use of strong acids. A common reagent is a solution of hydrogen bromide in acetic acid, often with the addition of a scavenger like phenol.

Causality Behind Experimental Choices:

-

Strong Acid: The highly acidic environment protonates the sulfonamide, making the sulfur-nitrogen bond more susceptible to cleavage.

-

Scavenger: Phenol is added to trap the reactive tosyl cation that is formed during the reaction, preventing it from causing unwanted side reactions with the amino acid or peptide.

-

Elevated Temperature: The reaction often requires heating to proceed at a reasonable rate.[3]

Deprotection Workflow Diagram

Caption: Deprotection strategies for N-Tosyl amino acids.

Comparative Analysis: Tosyl vs. Boc and Fmoc

The choice of a protecting group is a critical decision in the design of a synthetic route. The following table provides a comparative overview of the tosyl group against the more commonly used Boc and Fmoc protecting groups in the context of peptide synthesis.

| Feature | Tosyl (Ts) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Chemical Nature | Sulfonamide | Carbamate | Carbamate |

| Introduction | TsCl, base | Boc₂O, base | Fmoc-OSu or Fmoc-Cl, base |

| Stability (Acid) | Very Stable (cleaved by strong acids like HBr/AcOH, HF)[2][3] | Labile (cleaved by moderate acids like TFA) | Stable |

| Stability (Base) | Stable | Stable | Labile (cleaved by weak bases like piperidine) |

| Stability (Reductive) | Labile (cleaved by Na/NH₃)[2] | Stable | Stable |

| Orthogonality | Orthogonal to both Boc and Fmoc strategies[4] | Quasi-orthogonal to benzyl-based side-chain protection | Orthogonal to t-butyl-based side-chain protection |

| Deprotection Conditions | Harsh (strong acid or strong reduction)[2] | Mild (moderate acid) | Mild (weak base) |

| Key Advantage | Exceptional stability, low cost of TsCl[2] | Well-established in solid-phase synthesis, mild acidic cleavage | Mild basic cleavage, compatible with acid-sensitive functionalities |

| Key Disadvantage | Harsh deprotection conditions limit functional group tolerance[2] | Repetitive acid treatment can lead to side reactions | Base-labile protecting groups on side chains cannot be used |

Strategic Applications of the Tosyl Group in Modern Synthesis

Despite the prevalence of Boc and Fmoc chemistry, the tosyl group remains a valuable tool for specific applications:

-

Protection of Lysine Side Chain: The ε-amino group of lysine can be selectively protected with a tosyl group, which is stable throughout both Boc and Fmoc-based solid-phase peptide synthesis.

-

Synthesis of N-Alkylated Amino Acids: The tosyl group can be used to direct the N-alkylation of amino acids.[2]

-

Total Synthesis of Complex Molecules: In multi-step total synthesis, the exceptional stability of the tosyl group can be advantageous when other protecting groups might be prematurely cleaved.

Conclusion: A Powerful Tool for the Discerning Chemist

The tosyl group, while a veteran in the field of amino acid protection, is far from obsolete. Its remarkable stability, a feature that also presents its greatest challenge, makes it an indispensable tool for specific and demanding synthetic endeavors. A thorough understanding of its chemical properties, the rationale behind the experimental protocols for its introduction and removal, and its strategic place alongside other protecting groups empowers researchers to make informed decisions and push the boundaries of chemical synthesis. By mastering the use of the tosyl group, scientists can unlock new possibilities in the design and creation of novel peptides and complex organic molecules.

References

-

Bulletin of the Chemical Society of Japan. (1970). Detosylation of N-Tosyl Amino Acids and Peptides by Electrolytic Reduction. [Link]

-

Oxford Academic. (n.d.). Detosylation of N-Tosyl Amino Acids and Peptides by Electrolytic Reduction. [Link]

- Google Patents. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.

-

Organic Syntheses. (n.d.). Procedure 8. [Link]

-

Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. [Link]

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

MDPI. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link]

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

-

The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

-

Wikipedia. (n.d.). Tosyl group. [Link]

-

ResearchGate. (2015). Amino acid C-tosylation?. [Link]

-

Scholarly Publications Leiden University. (2025). Protective group strategies in carbohydrate and peptide chemistry. [Link]

-

Organic Syntheses. (n.d.). acetylglycine. [Link]

-

ScienceMadness. (2014). Procedure of tosylation of p-aminochlorobenzene. [Link]

-

PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

-

ResearchGate. (2025). Dehydration of threonine esters during tosylation. [Link]

-

ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. [Link]

-

Organic Syntheses. (2023). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. [Link]

-

ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase.... [Link]

-

Organic Syntheses. (n.d.). Procedure 2. [Link]

-

Chemistry LibreTexts. (2025). 12.3: Synthesis of Amino Acids. [Link]

Sources

- 1. Tosyl group - Wikipedia [en.wikipedia.org]

- 2. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tosyl Group in Amino Acid Chemistry: A Legacy of Protection and a Tool for Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis and the broader field of organic chemistry, the selective masking and unmasking of reactive functional groups is a cornerstone of success. Among the arsenal of protecting groups developed over the last century, the p-toluenesulfonyl (tosyl) group has carved out a significant and enduring niche, particularly in the realm of amino acid chemistry. Introduced in an era of burgeoning exploration into the building blocks of life, the tosyl group provided a robust and reliable means to protect the nucleophilic amino group, enabling chemists to forge peptide bonds with newfound control and efficiency.

This guide provides a comprehensive exploration of the discovery, history, and application of tosyl-protected amino esters. We will delve into the foundational principles that make the tosyl group an effective protector, detail the classic and modern methods for its installation and removal, and provide field-proven insights into the practical execution of these transformations. From the historical context of early peptide synthesis to detailed, step-by-step protocols and mechanistic considerations, this document serves as a technical resource for researchers navigating the synthesis of complex molecules.

A Historical Perspective: The Quest for Controlled Peptide Synthesis

The early 20th century was a period of intense investigation into the nature of proteins. The seminal work of Emil Fischer, who first proposed the peptide bond theory, laid the groundwork for the field of peptide synthesis.[1] Fischer's early attempts to link amino acids highlighted a fundamental challenge: the presence of both a nucleophilic amine and an electrophilic carboxylic acid on the same molecule. Without a method to selectively block the reactivity of the amine, uncontrolled polymerization would inevitably occur.

The first true breakthrough in protecting group chemistry for peptide synthesis came in 1932 when Max Bergmann and his student Leonidas Zervas introduced the carbobenzoxy (Cbz or Z) group.[1][2][3][4] This marked the dawn of modern peptide synthesis, providing a protecting group that was stable under coupling conditions but could be readily removed by catalytic hydrogenation.

While the exact seminal publication introducing the tosyl group for the specific protection of amino acids is not as singularly celebrated as the Bergmann-Zervas work, its use emerged from the broader application of sulfonyl chlorides in organic chemistry. The Schotten-Baumann reaction, first described in the 1880s, provided a general method for the acylation of amines and alcohols, including their reaction with sulfonyl chlorides.[5][6][7][8][9] The inherent stability of the resulting sulfonamide bond made the tosyl group an attractive candidate for a robust, non-urethane-based protecting group in the burgeoning field of peptide chemistry. The terminology "tosyl" itself was proposed in 1933 by German chemists Kurt Hess and Robert Pfleger.[10]

The Chemistry of the Tosyl Group: A Balance of Stability and Reactivity

The effectiveness of the tosyl group as a protecting moiety for amines stems from the formation of a highly stable sulfonamide linkage. The strong electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom to which it is attached. This renders the protected amine unreactive under a wide range of conditions, including those typically employed for peptide coupling and ester manipulation.

The tosyl group's stability is a double-edged sword. While it provides excellent protection, its removal requires more forcing conditions than many other common amine protecting groups. This has led to the development of specific deprotection strategies, which will be discussed in detail in subsequent sections.

Synthesis of Tosyl-Protected Amino Esters

The preparation of tosyl-protected amino esters typically involves a two-step sequence: N-tosylation of the amino acid followed by esterification of the carboxylic acid. Alternatively, the amino ester can be prepared first, followed by N-tosylation.

N-Tosylation of Amino Acids: The Schotten-Baumann Reaction

The most common method for the N-tosylation of amino acids is the Schotten-Baumann reaction, which involves the reaction of the amino acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Schotten-Baumann N-Tosylation Workflow

Experimental Protocol: Synthesis of N-Tosyl-glycine

-

Dissolution of Amino Acid: Dissolve glycine (1.0 eq.) in an aqueous solution of sodium hydroxide (2.0-2.5 eq.). The concentration of the base is typically 1-2 M.

-

Addition of Tosyl Chloride: Cool the solution in an ice bath and add a solution of p-toluenesulfonyl chloride (1.1-1.2 eq.) in a water-immiscible organic solvent such as diethyl ether or dichloromethane dropwise with vigorous stirring.

-

Reaction: Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Separate the aqueous layer and wash it with diethyl ether to remove any unreacted tosyl chloride.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2. The N-tosyl amino acid will precipitate as a white solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

| Amino Acid | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Glycine | NaOH | Water/Ether | 3 | 85-95 | [5][9] |

| L-Alanine | NaOH | Water/DCM | 4 | 80-90 | [9] |

| L-Phenylalanine | NaOH | Water/Ether | 3 | 90-98 | [9] |

| L-Proline | K₂CO₃ | Water/Acetone | 5 | 75-85 | [11] |

Esterification of N-Tosyl Amino Acids: The Fischer-Speier Esterification

Once the N-tosyl amino acid is obtained, the carboxylic acid can be esterified using the Fischer-Speier esterification method. This involves reacting the N-tosyl amino acid with an alcohol in the presence of an acid catalyst.

Fischer-Speier Esterification Workflow

Experimental Protocol: Synthesis of N-Tosyl-glycine Ethyl Ester

-

Reaction Setup: Suspend N-tosyl-glycine (1.0 eq.) in a large excess of absolute ethanol (e.g., 10-20 eq.).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq.) or p-toluenesulfonic acid monohydrate (e.g., 0.1 eq.).

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by TLC.

-

Workup: Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The N-tosyl amino ester can be purified by column chromatography on silica gel or by recrystallization.

| N-Tosyl Amino Acid | Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| N-Tosyl-glycine | Ethanol | H₂SO₄ | 6 | 80-90 | [12][13][14][15] |

| N-Tosyl-L-alanine | Methanol | p-TsOH | 8 | 75-85 | [12][13][14][15][16] |

| N-Tosyl-L-leucine | Benzyl alcohol | p-TsOH | 12 (with Dean-Stark) | 70-80 | [12][13][14][15][16] |

Deprotection of N-Tosyl Amino Esters

The robust nature of the N-tosyl group necessitates specific and often vigorous conditions for its removal. The choice of deprotection method depends on the overall synthetic strategy and the presence of other functional groups in the molecule.

Reductive Cleavage with Sodium in Liquid Ammonia

One of the most classic and effective methods for the cleavage of the N-S bond in sulfonamides is reduction with sodium metal dissolved in liquid ammonia. This method is particularly useful in peptide synthesis as it is orthogonal to many other protecting groups.

Sodium in Liquid Ammonia Deprotection Workflow

Mechanism of Reductive Cleavage: The reaction proceeds via a single-electron transfer (SET) mechanism. Sodium metal dissolves in liquid ammonia to form a deep blue solution containing solvated electrons.[17][18] These highly reducing species attack the sulfur atom of the sulfonamide, leading to the cleavage of the N-S bond.

Experimental Protocol: Deprotection of N-Tosyl-phenylalanine Methyl Ester

-

Apparatus Setup: In a three-necked flask equipped with a dry ice-acetone condenser, a gas inlet, and a dropping funnel, condense ammonia gas at -78 °C.

-

Dissolution of Substrate: Add a solution of N-tosyl-phenylalanine methyl ester (1.0 eq.) in an anhydrous co-solvent such as THF to the liquid ammonia.

-

Addition of Sodium: Add small pieces of sodium metal (2.0-3.0 eq.) to the stirred solution until a persistent deep blue color is observed, indicating an excess of solvated electrons.

-

Reaction: Stir the reaction mixture at -78 °C to -33 °C for 30-60 minutes.

-

Quenching: Quench the reaction by the careful addition of a proton source, such as ammonium chloride or methanol, until the blue color disappears.

-

Workup: Allow the ammonia to evaporate. Dissolve the residue in water and extract the product with an organic solvent like ethyl acetate.

-

Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free amino ester.

Caution: Sodium in liquid ammonia is a highly reactive and hazardous system. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

| Substrate | Co-solvent | Quenching Agent | Reaction Time (min) | Yield (%) | Reference |

| N-Tosyl-glycine ethyl ester | THF | NH₄Cl | 30 | 85-95 | [17][18] |

| N-Tosyl-L-leucine methyl ester | Dioxane | Methanol | 45 | 80-90 | [17][18] |

| N-Tosyl-L-proline benzyl ester | THF | NH₄Cl | 60 | 70-80 | [17][18] |

Electrolytic Deprotection

An alternative reductive method for the cleavage of N-tosyl groups is electrolytic reduction. This method offers a milder and often more controlled alternative to the use of reactive metals. The reaction is typically carried out in a protic solvent with a lead or mercury cathode.

Experimental Protocol: Electrolytic Deprotection of N-Tosyl-alanine

-

Electrolytic Cell Setup: Set up an undivided electrolytic cell with a lead cathode and a platinum anode.

-

Electrolyte Solution: Dissolve the N-tosyl-alanine (1.0 eq.) and a supporting electrolyte such as sodium chloride (2.0 eq.) in a mixture of methanol and water.

-